molecular formula C8H11Cl2N B1435949 2-Chloro-3-methylbenzyl amine HCl CAS No. 2055841-68-2

2-Chloro-3-methylbenzyl amine HCl

Cat. No. B1435949
M. Wt: 192.08 g/mol
InChI Key: COPDYTMQESZUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-3-methylbenzyl amine HCl is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.

Scientific Research Applications

Corrosion Inhibition

Research by Boughoues et al. (2020) on amine derivatives, including structures similar to 2-Chloro-3-methylbenzyl amine HCl, demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl medium. These compounds form a protective film on the metal surface, with their efficiency influenced by molecular structure variations. The study utilized electrochemical measurements and surface analysis to investigate the inhibition performance, supported by density functional theory and molecular dynamics simulation to elucidate the adsorption mechanism on the mild steel surface Boughoues et al., 2020.

Material Modification

Modification of carbon electrodes through the electrochemical reduction of in situ generated diazonium cations, involving aryl groups with an aliphatic amine, showcases another application. This process, detailed by Breton and Bélanger (2008), enhances electrode functionalities for various analytical applications. The efficiency of grafting these aryl groups onto the electrode surfaces was shown to depend on the nature of the amine, highlighting the chemical versatility and utility of compounds like 2-Chloro-3-methylbenzyl amine HCl in material science Breton & Bélanger, 2008.

Synthesis and Catalysis

In the field of synthetic chemistry, compounds related to 2-Chloro-3-methylbenzyl amine HCl are used as intermediates for synthesizing complex molecules. For instance, the creation of zirconium complexes with amino(polyphenolic) ligands, as explored by Chartres et al. (2007), demonstrates the compound's role in forming stable complexes that can be used in various catalytic and material applications. The study provides insight into the hydrolytic stability of these complexes, essential for their practical application in catalysis Chartres et al., 2007.

properties

IUPAC Name

(2-chloro-3-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPDYTMQESZUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbenzyl amine HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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